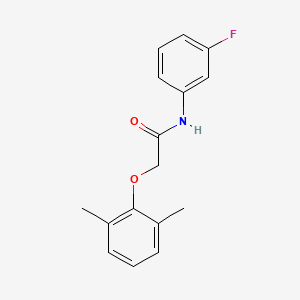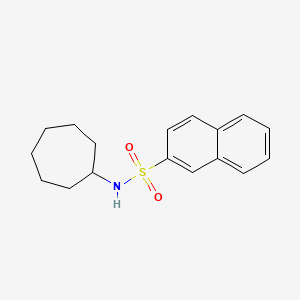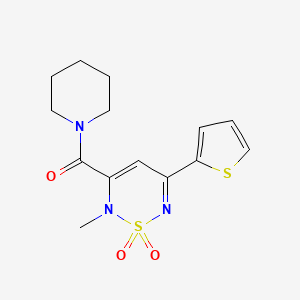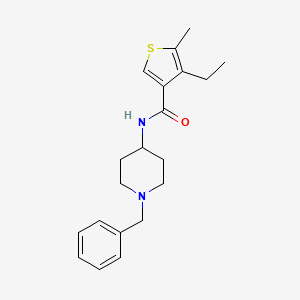![molecular formula C20H21N3O3S B4579495 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide](/img/structure/B4579495.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
説明
Synthesis Analysis
The synthesis of compounds with similar structural features typically involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. For instance, compounds with pyrazole and thiazole moieties are synthesized through reactions involving key intermediates and reagents under specific conditions, suggesting that a similar approach could be applied to the target compound, emphasizing the importance of selecting appropriate starting materials and conditions to achieve the desired molecular architecture (Prabhuswamy et al., 2016).
Molecular Structure Analysis
Crystal structure determination, often through single crystal X-ray diffraction, reveals the arrangement of atoms within a molecule and its spatial geometry. Studies on related compounds show that these molecules crystallize in specific systems, displaying unique bond lengths, angles, and hydrogen-bond interactions, crucial for understanding the compound's molecular conformation and intermolecular interactions (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Compounds containing thiazole and pyrazole rings participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, influenced by the presence of functional groups that affect their reactivity. These reactions can lead to the formation of new derivatives with altered physical and chemical properties, highlighting the compound's versatility in chemical synthesis and potential applications in developing new materials or pharmaceuticals (Mohamed, 2021).
科学的研究の応用
Synthesis and Structural Analysis
The chemical compound N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is part of a broader category of compounds involved in various synthetic and structural analysis efforts within the field of medicinal chemistry and material science. For instance, research on similar thiazole derivatives has led to the development of novel compounds with potential anti-inflammatory and analgesic properties, as explored by Abu‐Hashem et al. (2020) in their study on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone (Abu‐Hashem et al., 2020). Similarly, compounds with the thiazolopyrimidine framework have been synthesized and their structures evaluated crystallographically, highlighting significant differences in intermolecular interaction patterns based on substituent variations, as reported by Nagarajaiah and Begum (2014) (Nagarajaiah & Begum, 2014).
Potential Therapeutic Applications
Some derivatives, such as those involving thiazole and pyrimidine cores, have been investigated for their cytotoxic activities, indicating their potential as anticancer agents. Deady et al. (2003) synthesized a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids, showcasing potent cytotoxicity against various cancer cell lines (Deady et al., 2003). This research avenue exemplifies how structural modifications of compounds like N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide could lead to significant advancements in cancer treatment methodologies.
Antimicrobial and Molluscicidal Properties
Explorations into the antimicrobial and molluscicidal properties of thiazole derivatives further demonstrate the chemical's potential application in addressing bacterial infections and controlling snail populations that are vectors for diseases like schistosomiasis. El-Bayouki and Basyouni (1988) researched new thiazolo[5,4-d]pyrimidines with molluscicidal properties, offering insights into their application for snail control (El-Bayouki & Basyouni, 1988).
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-13-18(27-20(23-13)15-5-4-9-21-12-15)19(24)22-10-8-14-6-7-16(25-2)17(11-14)26-3/h4-7,9,11-12H,8,10H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEPFLZAGDWVJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl 8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4579431.png)
![2-(4-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4579437.png)
![1,2-dihydroacenaphthylene-4,7-diylbis[(4-fluorophenyl)methanone]](/img/structure/B4579447.png)
![6-methoxy-4-{[4-(4-methyl-3-nitrobenzoyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4579450.png)

![(3aR,7aS)-2-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4579466.png)

![4-methoxy-3-(1-pyrrolidinylcarbonyl)-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4579479.png)

![N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4579491.png)
![5-{[(3-acetylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4579514.png)
![4-{[(4-bromo-2-thienyl)carbonyl]amino}-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4579522.png)